Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate
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Overview
Description
Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a boronate ester group attached to a 3-methylbuta-1,2-dien-1-yl moiety. The presence of both boron and an allene structure makes it a versatile reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate typically involves the reaction of 3-methylbuta-1,2-diene with a boron-containing reagent. One common method is the hydroboration of 3-methylbuta-1,2-diene using a borane complex, followed by oxidation to yield the boronate ester . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and are carried out at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or platinum complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate undergoes a variety of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced to yield boron-free products, often using hydrogenation catalysts.
Substitution: The allene moiety allows for nucleophilic substitution reactions, where the boronate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce hydrocarbons or alcohols .
Scientific Research Applications
Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate has a wide range of applications in scientific research:
Biology: The compound’s boronate group can interact with biological molecules, making it useful in the development of enzyme inhibitors and probes for
Properties
CAS No. |
61357-30-0 |
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Molecular Formula |
C7H13BO2 |
Molecular Weight |
139.99 g/mol |
InChI |
InChI=1S/C7H13BO2/c1-7(2)5-6-8(9-3)10-4/h6H,1-4H3 |
InChI Key |
CDZPQERMTPAPLD-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C=C(C)C)(OC)OC |
Origin of Product |
United States |
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